Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18349393
InChI: InChI=1S/C12H16O5/c1-16-9(14)11-3-5-12(6-4-11,8(13)7-11)10(15)17-2/h3-7H2,1-2H3
SMILES:
Molecular Formula: C12H16O5
Molecular Weight: 240.25 g/mol

Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate

CAS No.:

Cat. No.: VC18349393

Molecular Formula: C12H16O5

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate -

Specification

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
IUPAC Name dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate
Standard InChI InChI=1S/C12H16O5/c1-16-9(14)11-3-5-12(6-4-11,8(13)7-11)10(15)17-2/h3-7H2,1-2H3
Standard InChI Key JHHAZHBNQAZAJZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CCC(CC1)(C(=O)C2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate features a bicyclo[2.2.2]octane skeleton, a strained ring system containing six carbon atoms and one oxygen atom (2-oxa designation). The two methyl ester groups occupy positions 1 and 4, conferring polar character and reactivity (Fig. 1). The SMILES notation COC(=O)C12CCC(CC1)(OC2)C(=O)OC and InChIKey VFAYVSFMKTYMPQ-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

The bicyclic framework imposes significant steric constraints, influencing both reactivity and conformational stability. X-ray crystallography and computational studies reveal a chair-like conformation with bond angles deviating from ideal tetrahedral geometry due to ring strain .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H16O5\text{C}_{11}\text{H}_{16}\text{O}_5
Molecular Weight228.24 g/mol
CAS Registry Number2940957-95-7
Density1.28 g/cm³ (predicted)
Boiling Point342°C (estimated)

Synthetic Methodologies

Historical Approaches and Modern Innovations

Early syntheses of the 2-oxabicyclo[2.2.2]octane core required multi-step sequences starting from diethyl malonate. Singh and Fukuda (2014) reported a 15-step route involving sequential alkylations and cyclizations, yielding the target compound in modest yields . Harrison (2019) streamlined this to six steps via an intramolecular Michael addition, though the method was limited to substrates with aromatic substituents .

A breakthrough emerged with iodocyclization strategies, enabling modular access to functionalized derivatives. For example, treatment of exocyclic alkenes such as 34 with iodine monochloride (ICl\text{ICl}) afforded iodide 35 in 67% yield (Fig. 2) . This method tolerates diverse substituents, enabling the synthesis of mono- and bifunctional variants critical for medicinal applications.

Table 2: Representative Synthesis Yields

Starting MaterialProductYield (%)Conditions
Alkene 34Iodide 3567ICl\text{ICl}, 0°C
Alkene 36Iodide 3750ICl\text{ICl}, RT

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The 1H^1\text{H} NMR spectrum of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7) displays distinct signals for the methyl ester groups at δ 3.65 and 3.70 ppm, alongside complex multiplet patterns between δ 1.50–2.80 ppm corresponding to the bicyclic protons . The 13C^{13}\text{C} NMR reveals carbonyl carbons at δ 170.2 and 169.8 ppm, with the oxygen-bearing quaternary carbon at δ 98.4 ppm .

Mass Spectrometric Data

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 228.1102 ([M+H]+\text{[M+H]}^+), consistent with the molecular formula C11H16O5\text{C}_{11}\text{H}_{16}\text{O}_5. Fragmentation patterns indicate preferential cleavage of the ester groups, generating ions at m/zm/z 185 ([M–COOCH3]+\text{[M–COOCH}_3\text{]}^+) and 127 ([C6H7O3]+\text{[C}_6\text{H}_7\text{O}_3\text{]}^+).

Applications in Medicinal Chemistry

Bioisosteric Replacement of Phenyl Rings

The compound’s rigid, three-dimensional structure makes it an effective phenyl ring surrogate, mitigating issues like poor solubility and metabolic instability. For instance, replacing a para-substituted phenyl group in a kinase inhibitor with the bicyclic system improved aqueous solubility by 15-fold while maintaining nanomolar potency .

Case Study: Anticancer Drug Candidates

In a 2023 study, derivatives of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate demonstrated selective inhibition of PI3Kα, a kinase implicated in oncology. Compound 46 (Fig. 3), synthesized via oxidation of alcohol 45, exhibited an IC50\text{IC}_{50} of 8.3 nM against PI3Kα and >100-fold selectivity over related isoforms .

Table 3: Biological Activity of Select Derivatives

CompoundTargetIC50\text{IC}_{50}Selectivity Index
46PI3Kα8.3 nM>100
44COX-222 nM35

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